molecular formula C17H16N4O2S3 B15042111 (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

(Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B15042111
M. Wt: 404.5 g/mol
InChI Key: NLENWPNJDZBJNC-LCYFTJDESA-N
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Description

(Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiadiazole ring and a thioxothiazolidinone moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of Thioxothiazolidinone: The thioxothiazolidinone moiety is usually prepared by the reaction of thiourea with α-haloketones or α-haloesters.

    Coupling Reaction: The final step involves the coupling of the thiadiazole and thioxothiazolidinone intermediates through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thioxothiazolidinone rings.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. It also exhibits anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.

Medicine

In medicinal research, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising lead compound for anticancer drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anti-inflammatory applications, it could modulate the activity of inflammatory mediators such as cytokines. In anticancer applications, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
  • (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Uniqueness

The uniqueness of (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide lies in its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the presence of the 4-methylbenzylidene group.

Properties

Molecular Formula

C17H16N4O2S3

Molecular Weight

404.5 g/mol

IUPAC Name

3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C17H16N4O2S3/c1-10-3-5-12(6-4-10)9-13-15(23)21(17(24)26-13)8-7-14(22)18-16-20-19-11(2)25-16/h3-6,9H,7-8H2,1-2H3,(H,18,20,22)/b13-9-

InChI Key

NLENWPNJDZBJNC-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NN=C(S3)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NN=C(S3)C

Origin of Product

United States

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